2-Benzylamino-propan-1-ol
Description
Significance of β-Amino Alcohols in Organic Synthesis and Medicinal Chemistry
β-Amino alcohols, also known as 1,2-amino alcohols, are a fundamentally important class of organic compounds characterized by an amino group and a hydroxyl group on adjacent carbon atoms. Their significance stems from their wide-ranging applications as versatile intermediates and structural motifs in both organic synthesis and medicinal chemistry.
In organic synthesis, β-amino alcohols are highly valued as precursors for a multitude of other functional groups and heterocyclic systems. Enantiomerically pure β-amino alcohols are particularly crucial as chiral auxiliaries, ligands for metal-catalyzed asymmetric reactions, and building blocks for the synthesis of complex natural products. acs.orgscispace.com The development of efficient synthetic routes to these compounds, such as the asymmetric ring-opening of epoxides with amines or the asymmetric transfer hydrogenation of α-amino ketones, is a major focus of modern chemical research. mdpi.comacs.org These methods aim to produce β-amino alcohols with high enantiomeric purity, which is critical for their applications in stereoselective synthesis. acs.orgdiva-portal.org
From a medicinal chemistry perspective, the β-amino alcohol moiety is a key structural feature, or "pharmacophore," present in a wide array of biologically active compounds and pharmaceuticals. scispace.comacs.org This structural motif is found in various drug classes, including cardiovascular drugs, antimalarials, and anti-asthma agents. mdpi.comresearchgate.net The ability of the amino and hydroxyl groups to participate in hydrogen bonding and other intermolecular interactions allows these molecules to bind effectively to biological targets like enzymes and receptors. cymitquimica.com Consequently, the synthesis of novel β-amino alcohol derivatives remains a vibrant area of research for the discovery of new therapeutic agents. nih.govgrafiati.com
Overview of the Research Landscape for Benzylamino Propanol (B110389) Derivatives
The research landscape for benzylamino propanol derivatives, including 2-Benzylamino-propan-1-ol, is centered on their role as chiral building blocks in asymmetric synthesis and as intermediates for pharmaceuticals. The specific combination of a benzylamino group and a propanol backbone imparts distinct chemical properties that make these compounds versatile.
One of the most common methods reported for the synthesis of compounds like this compound is reductive amination. This typically involves the reaction of a carbonyl compound with benzylamine (B48309), followed by a reduction step. The stereochemistry of the final product can be controlled through the use of chiral catalysts or auxiliaries, leading to the desired enantiomer. acs.org Another significant synthetic route is the ring-opening of epoxides with amines, which is a direct and effective method for preparing β-amino alcohols. mdpi.com
Research applications for these derivatives are diverse. They serve as precursors in the synthesis of more complex molecules, including various heterocyclic compounds. In the field of asymmetric catalysis, chiral benzylamino propanol derivatives are investigated for their potential as ligands that can induce stereoselectivity in metal-catalyzed reactions. scispace.comnih.gov Furthermore, derivatives of this scaffold are explored for their potential biological activities, with studies investigating their interactions with enzymes and cellular receptors. cymitquimica.com The structural modification of benzylamino propanol derivatives, such as altering the substitution pattern on the aromatic ring or the alkyl chain, is a common strategy to modulate their chemical and pharmacological properties. unilongmaterial.com
Interactive Data Tables
Below are data tables detailing the properties of this compound and a comparison with related compounds.
Table 1: Properties of this compound Isomers
| Property | (R)-2-(Benzylamino)propan-1-ol | (S)-2-(Benzylamino)propan-1-ol |
|---|---|---|
| CAS Number | 74609-49-7 | 101376-26-5 |
| Molecular Formula | C10H15NO | |
| Molecular Weight | 165.23 g/mol | |
| Chirality | R-configuration | S-configuration |
| Significance | A valuable chiral building block for stereoselective reactions where enantiomeric purity is crucial. | Used in asymmetric synthesis; its biological activity may differ from the R-isomer due to stereospecific interactions. |
Table 2: Comparison of this compound with Structurally Related Compounds
| Compound | Structural Difference | Impact on Properties |
|---|---|---|
| This compound | Baseline structure | Specific combination of a benzylamino group and a propanol backbone imparts distinct chemical properties. |
| 2-Amino-1-propanol | Lacks the N-benzyl group | Reduced steric bulk and different electronic properties at the nitrogen atom, affecting reactivity and binding interactions. |
| 2-Benzylamino-2-methyl-1-propanol | Contains an additional methyl group at the C2 position. unilongmaterial.com | Increased steric hindrance around the stereocenter, which can influence reaction pathways and selectivity. cymitquimica.comunilongmaterial.com |
| 2-Benzylamino-butan-1-ol | Features a butyl chain instead of a propyl chain. | Longer carbon chain affects lipophilicity, solubility, and potentially the compound's interaction with biological systems. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(benzylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXWCRXOPLGFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880758 | |
| Record name | 1-propanol, dl-2-benzylamino-, | |
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Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-81-4, 3217-09-2 | |
| Record name | 1-Propanol, dl-2-benzylamino- | |
| Source | ChemIDplus | |
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| Record name | NSC75641 | |
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| Record name | NSC60402 | |
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| Record name | 1-propanol, dl-2-benzylamino-, | |
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| Record name | DL-2-Benzylamino-1-propanol | |
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| Record name | 2-(benzylamino)propan-1-ol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Stereochemical Control in 2 Benzylamino Propan 1 Ol Production
Diverse Synthetic Pathways for 2-Benzylamino-propan-1-ol and its Analogues
The construction of the this compound scaffold can be achieved through several distinct synthetic routes. These pathways offer flexibility in terms of starting materials, reaction conditions, and the potential for producing a variety of structural analogues.
Catalytic Hydrogenation Strategies for Imines and Schiff Bases Precursors
A prevalent method for the synthesis of this compound and its derivatives involves the catalytic hydrogenation of imine or Schiff base precursors. researchgate.net This two-step process typically begins with the condensation of an amino alcohol with a benzaldehyde (B42025) to form an intermediate Schiff base. This intermediate is then reduced to the desired N-benzylamino alcohol.
For instance, (S)-(+)-2-(N-benzylamino)butan-1-ol has been synthesized by the catalytic hydrogenation of its corresponding Schiff base over a palladium on carbon (Pd/C) catalyst. researchgate.net This reaction proceeds under mild conditions, at room temperature and atmospheric pressure, in various organic solvents like toluene, methanol, and ethyl acetate. researchgate.net The use of 10% Pd/C has proven effective, yielding the product with high purity (97%), yield (93%), and selectivity (90%). researchgate.netresearchgate.net Similarly, 2-benzylamino-2-methyl-1-propanol can be prepared by reacting benzaldehyde with 2-amino-2-methyl-1-propanol, followed by reduction of the resulting imine with sodium borohydride (B1222165). prepchem.comevitachem.com
The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation. Platinum-based catalysts, such as 5% Pt/C, have also been employed in the hydrogenation of related compounds, demonstrating the versatility of this approach. researchgate.net The solvent can also play a crucial role in the reaction's outcome. researchgate.netresearchgate.net
Table 1: Catalytic Hydrogenation of Schiff Base for (S)-(+)-2-(N-benzylamino)butan-1-ol Synthesis researchgate.netresearchgate.net
| Parameter | Details |
| Precursor | (S)-(+)-2-(N-benzylideneamino)butan-1-ol (Schiff base) |
| Product | (S)-(+)-2-(N-benzylamino)butan-1-ol |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Catalyst/Substrate Ratio | 0.02 g/g |
| Solvent | Toluene |
| Temperature | 25 °C |
| Pressure | Atmospheric |
| Purity | 97% |
| Yield | 93% |
| Selectivity | 90% |
Alkylation and Nucleophilic Substitution Routes
Alkylation and nucleophilic substitution reactions provide alternative pathways to this compound and its analogs. unilongmaterial.com These methods typically involve the formation of a carbon-nitrogen bond through the reaction of an amine with an alkylating agent.
One common approach is the reaction of benzylamine (B48309) with a suitable propanol (B110389) derivative containing a leaving group. For example, the synthesis can be achieved by reacting benzylamine with 2-bromo-1-propanol, where the bromine atom is displaced by the nucleophilic amino group of benzylamine. Another variation involves the N-alkylation of 2-amino-1-propanol with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. uniurb.it This "borrowing hydrogen" process, catalyzed by transition metals, allows for the use of alcohols as alkylating agents, offering a more atom-economical and environmentally friendly alternative to traditional alkyl halide-based methods. uniurb.it
These alkylation strategies can sometimes lead to over-alkylation, resulting in mixtures of mono- and di-alkylated products, as the substituted amine can be more nucleophilic than the starting amine. uniurb.it Careful control of reaction conditions, such as stoichiometry and temperature, is therefore crucial to maximize the yield of the desired mono-alkylated product.
Ring-Opening Reactions Involving Oxirane Intermediates
The ring-opening of oxiranes (epoxides) with amines is a well-established and efficient method for the synthesis of β-amino alcohols, including this compound. growingscience.com This reaction involves the nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to the formation of the desired amino alcohol with a specific regiochemistry.
The synthesis of 2-(benzylamino)-propan-1-ol can be achieved by reacting benzylamine with 2-methyloxirane (propylene oxide). The regioselectivity of the ring-opening is influenced by the reaction conditions and the nature of the reactants. growingscience.com In the case of unsymmetrical epoxides like propylene (B89431) oxide, the amine can attack either the less substituted or the more substituted carbon atom of the ring. For instance, the reaction of benzylamine with 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione in the presence of a catalytic amount of pyridine (B92270) in n-propanol yields the corresponding 2-(3-(benzylamino)-2-hydroxypropyl)isoindoline-1,3-dione. mdpi.com
The use of catalysts, such as sulfated tin oxide, can enhance the reaction rate and regioselectivity, often allowing the reaction to proceed under mild conditions at room temperature. growingscience.com The stereochemistry of the starting epoxide is often transferred to the product, making this a valuable method for the synthesis of enantiomerically pure β-amino alcohols. beilstein-journals.org
Cascade Reaction Development for Novel Syntheses
Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient approach to the synthesis of complex molecules like this compound and its derivatives from simple starting materials in a single pot. 20.210.105rsc.orgacs.org These reactions involve two or more consecutive transformations that occur under the same reaction conditions, minimizing the need for purification of intermediates and reducing waste. ub.eduacs.org
A notable example is the synthesis of 1,3-oxazinan-2-ones using CO2, an aminopropanol (B1366323) like 3-(benzylamino)propan-1-ol, and an alkynol as substrates, catalyzed by a metal-organic framework. chinesechemsoc.org This process involves a cascade of reactions including the activation of the alcohol and amine functionalities. chinesechemsoc.org
Another strategy involves the combination of different catalytic processes. For instance, a one-pot synthesis can combine an organocatalyzed asymmetric aldol (B89426) condensation with a bioreduction step to produce chiral 1,3-diols. rsc.org While not directly producing this compound, these examples highlight the potential of cascade reactions to construct complex chiral molecules with high efficiency and stereocontrol. The development of such one-pot processes is a significant area of research aimed at creating more sustainable and atom-economical synthetic routes. acs.orgacs.org
Enantioselective and Asymmetric Synthesis of Chiral this compound Isomers
The synthesis of specific stereoisomers of this compound is of paramount importance, as the biological activity and physical properties of chiral molecules are often dependent on their absolute configuration. cymitquimica.comru.nl Enantioselective and asymmetric synthesis strategies are therefore crucial for obtaining enantiomerically pure (S)- or (R)-2-benzylamino-propan-1-ol.
Strategies for Achieving High Enantiomeric Excess in Synthesis
Achieving a high enantiomeric excess (e.e.), a measure of the purity of a single enantiomer, is a key goal in asymmetric synthesis. ub.edu Several strategies have been developed to this end, including the use of chiral catalysts, chiral auxiliaries, and biocatalytic methods. a2bchem.comguidechem.comnih.gov
Chiral Catalysts: Asymmetric transfer hydrogenation of α-amino ketones using chiral ruthenium catalysts has proven to be a powerful method for producing enantiomerically pure 1,2-amino alcohols with excellent yields and high enantioselectivities. acs.org Similarly, cobalt-based catalysts have been used for the enantioselective 1,5-C–H amination of alkoxysulfonyl azides, leading to chiral amines. nih.gov The choice of metal and ligand in the catalyst is critical for achieving high levels of asymmetric induction.
Chiral Auxiliaries: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. guidechem.com After the desired transformation, the auxiliary is removed. This approach has been used in the synthesis of chiral amines and alcohols.
Biocatalysis: Enzymes are highly stereoselective catalysts that can be used to resolve racemic mixtures or to perform asymmetric transformations. unipd.itrsc.org For example, lipases are commonly used for the kinetic resolution of racemic alcohols and amines, where one enantiomer is selectively acylated or hydrolyzed, allowing for the separation of the two enantiomers. unipd.itwiley.com Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of a single enantiomer. ub.edugoogle.com
Table 2: Enantioselective Synthesis Approaches and Outcomes
| Method | Catalyst/Auxiliary | Substrate Type | Product Type | Enantiomeric Excess (e.e.) | Reference |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Catalyst | α-Amino Ketones | Chiral 1,2-Amino Alcohols | >99% | acs.org |
| Catalytic Hydrogenation | 5% Pd-C | 2(S)-[(αS-methyl benzyl)amino]propiophenone HCl | L-norephedrine HCl | 99.5% | google.com |
| Catalytic Hydrogenation | Raney Ni | 2(S)-[(αS-methyl benzyl)amino]propiophenone HCl | (1R, 2S)-1-phenyl-2-{[(1S)-1-phenylethyl]amino}propan-1-ol HCl | Not specified | google.com |
| Enzymatic Resolution (Lipase) | Lipase from C. antarctica (CAL-B) | Racemic β-amino esters | Optically active β-amino ester | up to 99% | unipd.it |
| Chemoenzymatic Dynamic Kinetic Resolution | Aluminum racemization catalyst and CAL-B | Racemic 1-phenyl-1-propanol | (R)-ester | 98% | unipd.it |
| Enantioselective 1,5-C–H Amination | [Co(P14)] | Alkoxysulfonyl azides | Chiral cyclic sulfamidates | Nearly perfect | nih.gov |
These strategies, often used in combination, provide a powerful toolbox for the synthesis of enantiomerically pure this compound and its analogs, which are essential for various applications in science and industry.
Biocatalytic Approaches to Enantiopure Amino Alcohols
The synthesis of enantiomerically pure amino alcohols is a critical endeavor in medicinal and process chemistry, as the stereochemistry of these compounds profoundly influences their biological activity. nordmann.globalnih.gov Biocatalysis, leveraging the inherent selectivity of enzymes, has emerged as a powerful and sustainable alternative to traditional chemical methods for producing these high-value chiral molecules. ucl.ac.ukacs.org
Enzymatic strategies often employ multi-enzyme cascades to convert renewable starting materials, such as amino acids, into optically pure amino alcohols with high atom economy. nih.govacs.org Key enzyme classes utilized in these pathways include:
Amine Dehydrogenases (AmDHs) : Engineered AmDHs have demonstrated remarkable stability and catalytic efficiency in synthesizing chiral amines. nih.gov They catalyze the reductive amination of a ketone precursor, a direct and efficient route to the desired amine. nih.gov
Transaminases (ATAs) : These enzymes are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. uni-greifswald.de In the context of amino alcohol synthesis, a transaminase can aminate a hydroxy ketone intermediate with high stereoselectivity. nih.gov
Alcohol Dehydrogenases (ADHs) / Reductases : ADHs are crucial for establishing the stereocenter at the hydroxyl-bearing carbon. acs.org They can be used for the stereoselective reduction of a ketone to a chiral alcohol or, in a cascade, to oxidize a diol intermediate to a hydroxy ketone, which is then aminated by a transaminase. nih.govacs.org For instance, an ADH from Lactobacillus kefir has been used for the synthesis of (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine, an intermediate for duloxetine, achieving over 99% enantiomeric excess (e.e.). acs.org
The development of chemical reactions that can operate in tandem with biotransformations in aqueous media is an active area of research, further expanding the synthetic utility of these biocatalytic approaches. ucl.ac.uk
Optimization of Synthetic Conditions for Research-Scale Production
The efficient synthesis of this compound on a research scale hinges on the careful optimization of reaction conditions to maximize yield and purity. A common and effective method for its preparation is the reductive amination between a chiral amino alcohol, such as (S)-2-amino-propanol, and benzaldehyde. lstmed.ac.uk
The optimization process explored various combinations of solvents and bases for the key coupling step.
Table 1: Optimization of Reaction Conditions for Stage 2 Synthesis
| Parameter | Variations Explored | Optimal Condition | Rationale for Selection |
|---|---|---|---|
| Solvent | DMSO, NMP, DMAc, ACN | DMSO | Provided the best yield and purity for the reaction. lstmed.ac.uk |
| Base | DIEPA, DBU (organic); K₂CO₃, Na₂CO₃, NaHCO₃, K₃PO₄ (inorganic) | K₃PO₄ (Tripotassium phosphate) | Consistently gave good conversion and product quality when used with DMSO. lstmed.ac.uk |
| Temperature | Not explicitly detailed but explored | Not explicitly detailed | Optimized to ensure reaction completion and minimize by-products. lstmed.ac.uk |
| Reaction Time | Not explicitly detailed but explored | Not explicitly detailed | Adjusted to achieve maximum conversion. lstmed.ac.uk |
This table is generated based on findings reported for a similar synthetic stage. lstmed.ac.uk Abbreviations: ACN (Acetonitrile), DMAc (Dimethylacetamide), DMSO (Dimethyl sulfoxide), NMP (N-methyl-2-pyrrolidone), DIEA (N,N-Diisopropylethylamine), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
The final optimized protocol for the kilo-lab scale synthesis of (S)-2-(benzylamino)propan-1-ol hydrochloride involves charging the reactor with (S)-2-amino-propanol and ethanol, cooling the mixture, and then adding a solution of benzaldehyde in ethanol. lstmed.ac.uk This procedure underscores the importance of methodical optimization to transition a synthetic route from a laboratory curiosity to a robust, scalable process.
Advanced Applications of 2 Benzylamino Propan 1 Ol in Catalysis and Organic Transformations
Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The inherent chirality of 2-benzylamino-propan-1-ol makes it a valuable scaffold for the development of chiral ligands and auxiliaries. These are instrumental in asymmetric catalysis, a field focused on selectively producing one enantiomer of a chiral product.
Development of C2-Symmetric Chiral Phosphinite Ligands from Amino Alcohol Scaffolds
Amino alcohols are fundamental starting materials for a class of ligands known as phosphinites, which are highly effective in asymmetric catalysis. thieme-connect.de A modular approach is often used for the synthesis of C2-symmetric ligands, where the chirality originates from the chiral pool, including enantiomerically pure amino alcohols. diva-portal.org This methodology allows for the systematic variation of the ligand's steric and electronic properties.
New classes of chiral C2-symmetric ferrocenyl phosphinite ligands have been successfully prepared using various ferrocene-based amino alcohols. researchgate.net These ligands are synthesized in good yields and have demonstrated remarkable effectiveness in catalytic reactions. researchgate.net The general principle involves reacting the amino alcohol scaffold with a phosphorus-containing reagent to create the phosphinite ligand, which can then be complexed with a metal center, such as ruthenium or rhodium. thieme-connect.deresearchgate.net While direct synthesis from this compound is a specific pathway, the broader strategy of using amino alcohol backbones is well-established for creating diverse and effective C2-symmetric phosphinite ligands. diva-portal.orgresearchgate.net
Application in Asymmetric Transfer Hydrogenation Reactions
Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones, imines, and other unsaturated compounds, typically using isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source. diva-portal.orgmdpi.com Chiral ligands derived from amino alcohols, such as this compound, play a pivotal role in the efficacy of metal catalysts (commonly Ruthenium, Rhodium, or Iridium) used in these reactions. diva-portal.orgresearchgate.net
Ligands prepared from amino alcohols form stable complexes with the metal, creating a chiral environment that directs the hydrogenation to one face of the substrate, resulting in the preferential formation of one enantiomer of the corresponding alcohol or amine. diva-portal.org For instance, ruthenium(II) catalysts bearing ligands derived from ferrocenyl amino alcohols have been successfully used in the ATH of aromatic ketones, achieving excellent conversions and high enantioselectivities. researchgate.net The performance of these catalytic systems is highly dependent on the structure of the ligand and the reaction conditions. researchgate.netresearchgate.net
| Ketone Substrate | Catalyst/Ligand System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Acetophenone | Ru(II)-Ferrocenyl Phosphinite Ligand | 99% | 97% | researchgate.net |
| Various Aromatic Ketones | Ir(I)-Chiral Diaminodiphosphine Ligand | High | up to 99% | researchgate.net |
| Acetophenone Derivatives | Rh(I)-Cationic Mononuclear Complex | up to 99% | Not Specified | researchgate.net |
| α-Amino Ketones | Ru-Catalyst with (R,R)-MCCPM Ligand | up to 94% | >99.9:0.1 er | acs.org |
Utilization as a Building Block in Complex Molecule Synthesis
Beyond its role in catalysis, this compound is a versatile building block for constructing more complex molecular architectures, including bioactive compounds and heterocyclic systems that form the core of many pharmaceutical agents.
Precursor for Bioactive Compounds
The structural motif of benzylamino-propan-ol is present in various biologically active molecules. Derivatives of this core structure have been investigated for a range of potential therapeutic applications. For example, compounds like 1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate (B1200264) have shown potential antimicrobial, antifungal, and antiproliferative properties in research studies. smolecule.com Similarly, N-benzyl-1-(4-methoxyphenyl)propan-2-amine, a related secondary amine, serves as a key intermediate in the synthesis of other bioactive molecules. The synthesis of these compounds often starts from precursors like benzylamine (B48309) and substituted propanol (B110389) derivatives, highlighting the role of the benzylamino-propan-ol scaffold as a starting point for molecules with significant biological potential. smolecule.com
Synthesis of Nitrogen-Containing Heterocycles (e.g., 1,3-Oxazinan-2-ones, Piperidine (B6355638) Derivatives, Tetrahydroquinolines)
The functional groups within this compound—a secondary amine and a primary alcohol—make it an ideal precursor for the synthesis of various nitrogen-containing heterocycles.
1,3-Oxazinan-2-ones: These six-membered cyclic urethanes are valuable building blocks for pharmaceuticals. researchgate.net An efficient, one-pot synthesis involves the reaction of a primary amine, such as benzylamine, with 1,3-dibromopropane (B121459) and a bicarbonate source. researchgate.net A more direct route utilizes 3-aminopropanol derivatives. A cascade strategy has been developed for synthesizing 1,3-oxazinan-2-ones from CO2, an aminopropanol (B1366323) like 3-(benzylamino)propan-1-ol, and an alkynol, demonstrating a modern, eco-friendly approach. chinesechemsoc.org
| Starting Materials | Product | Yield | Reference |
|---|---|---|---|
| Benzylamine, 1,3-Dibromopropane, Tetraethylammonium Bicarbonate | 3-Benzyl-1,3-oxazinan-2-one | 60% | researchgate.net |
| 3-(Benzylamino)propan-1-ol, CO2, 2-Methylbut-3-yn-2-ol | 3-Benzyl-1,3-oxazinan-2-one | >99% (Control Product) | chinesechemsoc.org |
| N-substituted 1,3-aminopropanols, Ethylene Carbonate, TBD (catalyst) | N-substituted 1,3-oxazinan-2-ones | 78-98% | frontiersin.org |
Piperidine Derivatives: The piperidine ring is a common scaffold in medicinal chemistry. Synthetic strategies often involve the construction of this ring from acyclic precursors. For instance, a primary alcohol can be converted to a mesylate, which then undergoes nucleophilic substitution with an amine, such as benzylamine, to form a key intermediate that can be cyclized into a piperidine derivative. nih.gov In one reported synthesis, an alcohol was converted to a mesylate and subsequently reacted with benzylamine to produce a secondary amine with a 60% yield, which is a precursor for more complex piperidine-based σ1 receptor ligands. nih.gov
Tetrahydroquinolines: The tetrahydroquinoline skeleton is a core structure in numerous natural products and pharmaceutical compounds. scirp.orgscirp.org Syntheses have been developed where N-benzyl protected amines are crucial intermediates. For example, substituted 3-anilinopropanamides can be converted to their N-benzyl derivatives, which then undergo intramolecular cyclization to yield 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines in yields up to 69%. scirp.orgscirp.org This demonstrates how the benzylamino group can be incorporated into a precursor that is then used to construct the final heterocyclic ring system. scirp.orgscirp.org Modern methods also employ catalytic transfer hydrogenation to achieve the final reduction step in tetrahydroquinoline synthesis. organic-chemistry.orgresearchgate.net
Intermediate in the Preparation of Pharmaceutical Compounds
The role of this compound as a building block for heterocycles directly links to its utility as an intermediate in pharmaceutical synthesis. The heterocycles derived from it are often not the final drug but are key structural motifs that are further elaborated.
1,3-Oxazinan-2-ones are recognized as important small building blocks for the synthesis of various pharmaceutical compounds. researchgate.netresearchgate.net
Piperidine derivatives are central to a vast array of drugs. For example, fentanyl-related analgesics are based on a 4-substituted piperidine core, and their synthesis often involves the use of benzyl (B1604629) protecting groups on the piperidine nitrogen, which are later removed or replaced. nih.gov
Tetrahydroquinoline frameworks are found in drugs with diverse activities, including schistosomicides (oxamniquine) and antiarrhythmic agents (nicainoprol). scirp.orgscirp.org The synthesis of these complex molecules relies on the availability of versatile intermediates, and the cyclization of benzylamino-containing precursors represents a key strategy for accessing this important chemical space. scirp.orgscirp.org
Mechanistic Investigations of Reactions Involving 2 Benzylamino Propan 1 Ol
Elucidation of Catalytic Reaction Mechanisms
The catalytic activity of 2-Benzylamino-propan-1-ol is centered on the reactivity of its hydroxyl and amino functional groups. The interplay between these groups facilitates its role in a variety of chemical transformations.
A key feature of the reactivity of this compound is its ability to act as a nucleophile. This typically requires an initial deprotonation step. Strong bases, such as sodium hydride (NaH), can deprotonate the hydroxyl group, forming a negatively charged alkoxide. youtube.com This alkoxide is a potent nucleophile capable of attacking electrophilic centers. youtube.com
The general mechanism involves the following steps:
Deprotonation: A base removes the acidic proton from the hydroxyl group, creating an alkoxide intermediate. youtube.com
Nucleophilic Attack: The resulting alkoxide attacks an electrophile. For instance, in the Williamson ether synthesis, this alkoxide attacks an alkyl halide. youtube.com
Alternatively, the secondary amine can also act as a nucleophile, particularly in reactions with carbonyl compounds. In acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by the amine. lumenlearning.com A subsequent deprotonation step yields the final product. lumenlearning.com The process where a nucleophile attacks an electrophilic carbon, such as a carbonyl or a carbocation, is a fundamental pattern in these reactions. youtube.com
The table below summarizes the roles of the functional groups in nucleophilic reactions.
| Functional Group | Activating Condition | Role | Typical Reaction Partner |
| Hydroxyl (-OH) | Strong Base (e.g., NaH) | Nucleophile (as alkoxide) | Alkyl Halides |
| Amino (-NH) | Acidic (protonation of electrophile) | Nucleophile | Carbonyl Compounds |
Activation of this compound for catalytic processes is often achieved through the use of bases. As described, bases facilitate the deprotonation of the alcohol to form a more reactive alkoxide nucleophile. youtube.com In some syntheses, an excess of an amine reagent can itself act as the base in the final deprotonation step of a reaction sequence. youtube.com
While direct mechanistic studies involving this compound and Metal-Organic Frameworks (MOFs) are not extensively detailed in the provided results, the principles of MOF catalysis can be inferred. MOFs can provide Lewis acid sites that could coordinate with the hydroxyl or amino groups, activating the molecule for subsequent reactions. They can also encapsulate reactants, leading to enhanced selectivity and reaction rates.
Understanding Formal C-H Activation Pathways
Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that involves the cleavage of a C-H bond followed by the formation of a new bond, typically C-C, C-N, or C-O. wikipedia.org These reactions often employ transition metal catalysts and directing groups to achieve selectivity. researchgate.netscripps.edu
For alcohols and amines, a directing group can be temporarily installed to guide a metal catalyst to a specific C-H bond. researchgate.netscripps.edu A common mechanistic approach involves:
Coordination: A directing group on the molecule (often derived from the alcohol or amine itself) coordinates to a metal center (e.g., palladium, rhodium, iridium). researchgate.netscripps.edu
C-H Cleavage: The metal catalyst then cleaves a targeted C-H bond, often through a concerted metalation-deprotonation (CMD) process, forming a metallacycle intermediate. researchgate.net
Functionalization: This intermediate then reacts with other reagents, leading to the functionalized product. wikipedia.org
Recent advancements have enabled the C-H amination of alcohols to produce β-amino alcohols. nih.gov In one sophisticated strategy, an alcohol is converted to an imidate, which acts as a radical relay chaperone. This species, in conjunction with a chiral copper catalyst and an iridium photocatalyst, enables a regio- and enantioselective intramolecular hydrogen atom transfer (HAT) to activate a C-H bond, followed by amination. nih.gov This multi-catalytic approach allows for the selective synthesis of chiral amino alcohols from precursors with various C-H bonds. nih.gov
Kinetic Studies of Addition Reactions
The rate of nucleophilic substitution reactions is highly dependent on the reaction mechanism. For bimolecular nucleophilic substitution (SN2) reactions, the rate depends on the concentration of both the nucleophile and the electrophile (the substrate).
Rate Law for SN2 Reaction: Rate = k[Substrate][Nucleophile]
This second-order kinetics implies a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com When this compound or its corresponding alkoxide acts as the nucleophile in an SN2 reaction, its concentration directly influences the reaction speed.
The table below illustrates the expected effect of concentration changes on the rate of an SN2 reaction involving this compound as the nucleophile.
| Change in Concentration | Effect on Reaction Rate |
| Double [this compound] | Rate Doubles |
| Double [Substrate] | Rate Doubles |
| Double both concentrations | Rate Quadruples |
Proposed Mechanisms for Multi-Component Transformations
Multi-component reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for building molecular complexity. rsc.org this compound and similar structures can participate in such transformations.
One prominent example is the 1,3-dipolar cycloaddition. In this type of reaction, an azomethine ylide can be generated in situ from an amino acid derivative. Research has shown that derivatives of 2-benzylamino acetonitrile (B52724) can form hydrogen-bond-assisted azomethine ylides. researchgate.net These ylides then undergo a formal [3+2] cycloaddition with a dipolarophile, such as an activated alkene, to create highly substituted five-membered rings like pyrrolidines. researchgate.net
The proposed mechanism for such a transformation generally follows these steps:
Imine/Ylide Formation: Condensation of the amine with a carbonyl compound or tautomerization of an activated aminonitrile generates an azomethine ylide intermediate. researchgate.netnih.gov
Cycloaddition: The ylide (the 1,3-dipole) reacts with an alkene (the dipolarophile) in a concerted or stepwise fashion to form a five-membered heterocyclic ring. researchgate.net
Further Transformation: The initial cycloadduct may undergo subsequent elimination or rearrangement reactions to yield the final stable product. researchgate.net
These cascade reactions are often promoted by organocatalysts or base catalysts and are valued for their high atom economy and stereoselectivity. researchgate.net
Medicinal Chemistry and Biological Activity of 2 Benzylamino Propan 1 Ol Derivatives
Enzyme Inhibition and Modulation Studies
Derivatives of 2-benzylamino-propan-1-ol have been investigated for their ability to inhibit or modulate the activity of several critical enzymes. These studies are pivotal in the fields of neurodegenerative disease and infectious diseases.
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of neurodegenerative disorders like Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.gov Several classes of compounds derived from or related to the benzylamine (B48309) structure have shown promise as cholinesterase inhibitors.
Research into new trans-amino-4-/5-arylethenyl-oxazoles, which incorporate a benzylamine moiety, has identified potent and selective inhibitors of BChE. nih.gov A preliminary docking study suggested that elongating oxazole (B20620) molecules and adding an NH group could enhance binding to the active site of both cholinesterase enzymes. nih.gov Subsequent synthesis and testing revealed that these compounds exhibited a strong preference for BChE over AChE, with IC50 values for BChE reaching the micromolar range, while inhibition of AChE was significantly weaker (IC50 >> 100 µM). nih.gov This selectivity for BChE is noteworthy, as high levels of this enzyme are also associated with the neuropathological hallmarks of Alzheimer's disease. nih.gov
Similarly, a series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were synthesized and evaluated as new cholinesterase inhibitors. nih.gov Several of these compounds were found to be potent BChE inhibitors, with IC50 values ranging from 0.054 to 2.7 µM. nih.gov Another study on newly synthesized thienobenzo-triazole derivatives, which can be considered complex benzylamine analogs, also demonstrated effective and selective inhibition of BChE. mdpi.com For instance, derivatives with 3-fluorobenzyl, 3-methoxybenzyl, 3-chlorobenzyl, and 4-dimethylaminobenzyl substituents displayed very good inhibitory activity against BChE, with IC50 values three to four times lower than the standard drug galantamine. mdpi.com
| Derivative Class | Target Enzyme | Reported Activity (IC50) | Reference |
|---|---|---|---|
| trans-amino-4-/5-arylethenyl-oxazoles | BChE | µM range | nih.gov |
| trans-amino-4-/5-arylethenyl-oxazoles | AChE | >100 µM | nih.gov |
| Benzofuran-2-carboxamide-N-benzyl pyridinium halides | BChE | 0.054 - 2.7 µM | nih.gov |
| Thienobenzo-triazole derivatives | BChE | 3-4 times lower than galantamine | mdpi.com |
β-Secretase (BACE-1) Inhibition
The enzyme β-secretase (BACE-1) is a key target in Alzheimer's disease research as it initiates the production of amyloid-β (Aβ) peptides, which accumulate to form plaques in the brain. nih.gov Consequently, inhibiting BACE-1 is a major focus for developing disease-modifying therapies. nih.gov While direct studies on this compound derivatives are not extensively reported, related structures containing benzylamine or benzazole moieties have been explored.
For example, benzothiazole (B30560) and benzimidazole (B57391) derivatives are considered promising scaffolds for multi-target drugs for Alzheimer's disease, with some showing BACE-1 inhibitory activity. nih.gov In vitro evaluations of certain benzimidazole derivatives have demonstrated IC50 values in the nanomolar range against BACE-1. nih.gov Additionally, research into cinnamic acid derivatives has revealed that compounds incorporating a 1-benzyl-1,2,3-triazole group can effectively inhibit BACE-1 activity, highlighting the potential of benzyl-containing heterocyclic systems in designing BACE-1 inhibitors. nih.gov These findings suggest that the benzylamine framework could be a valuable starting point for designing novel BACE-1 inhibitors.
Investigation of Novel Metallo-β-Lactamase (NDM-1) Inhibitors
The rise of antibiotic resistance is a severe global health threat, largely driven by bacteria that produce β-lactamase enzymes, which inactivate β-lactam antibiotics. nih.gov Of particular concern are metallo-β-lactamases (MBLs), such as New Delhi Metallo-β-lactamase 1 (NDM-1), for which there are currently no clinically approved inhibitors. nih.govnih.gov These enzymes utilize zinc ions to hydrolyze a broad range of β-lactam antibiotics, including carbapenems. mdpi.com
The development of MBL inhibitors is a significant challenge in medicinal chemistry. nih.gov While extensive research is ongoing, focusing on various chemical scaffolds like boronic acid derivatives and sulfamoyl heteroarylcarboxylic acids, there is a lack of specific published research investigating this compound derivatives as NDM-1 inhibitors. nih.govmdpi.com The urgent need for new MBL inhibitors presents an opportunity for exploring novel chemical structures, and the versatile scaffold of this compound could be a candidate for future design and synthesis of potential NDM-1 inhibitors.
Soluble Guanylate Cyclase (sGC) Stimulation
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. nih.gov Its stimulation leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which mediates physiological responses such as vasodilation. nih.gov In conditions where NO bioavailability is reduced, direct stimulation of sGC is a valuable therapeutic strategy. nih.gov
Drugs known as sGC stimulators, such as riociguat (B1680643) and vericiguat, can activate the enzyme independently of NO. researchgate.netmdpi.com The first synthetic sGC stimulator discovered was YC-1 (lificiguat), a benzylindazole derivative. researchgate.netmdpi.com The structure of YC-1, containing a benzyl (B1604629) group, underscores the potential for benzyl-containing compounds to interact with sGC. mdpi.com While there are no direct studies on this compound derivatives as sGC stimulators, the precedence set by benzyl-containing compounds like YC-1 suggests that this chemical family could be a promising area for the exploration and development of new sGC modulators. researchgate.net
Neuroprotective and Antioxidant Activity Research
The investigation into the neuroprotective and antioxidant properties of chemical compounds is crucial for developing treatments for neurodegenerative diseases, which are often associated with oxidative stress and neuronal cell death.
Protective Effects Against Oxidative Stress in Cellular Models
Derivatives based on scaffolds that can be synthesized from or are related to benzylamine have demonstrated significant neuroprotective and antioxidant activities in cellular models. A study on a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives showed considerable protective effects against NMDA-induced excitotoxic neuronal cell damage in primary cultured rat cortical cells. nih.govresearchgate.net
One derivative, compound 1f (with a -CH3 substitution), exhibited potent neuroprotective action against NMDA-induced excitotoxicity, with an effect comparable to the well-known NMDA antagonist memantine (B1676192) at a 30 μM concentration. nih.govresearchgate.net Another derivative, compound 1j (with an -OH substitution), also showed marked anti-excitotoxic effects and was found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenate. nih.govresearchgate.net The presence of an electron-donating -OH group was suggested to play a role in its antioxidant actions. nih.gov These findings indicate that derivatives incorporating a core structure related to benzylamine can offer protection against oxidative stress and excitotoxicity in neuronal cells. nih.gov
| Derivative | Activity | Model/Assay | Key Finding | Reference |
|---|---|---|---|---|
| Compound 1f (Benzofuran-2-carboxamide derivative) | Neuroprotection | NMDA-induced excitotoxicity in rat cortical cells | Comparable to memantine at 30 µM | nih.govresearchgate.net |
| Compound 1j (Benzofuran-2-carboxamide derivative) | Neuroprotection | NMDA-induced excitotoxicity in rat cortical cells | Significant anti-excitotoxic effects | nih.govresearchgate.net |
| Compound 1j (Benzofuran-2-carboxamide derivative) | Antioxidant | DPPH radical scavenging | Moderate scavenging activity | nih.gov |
| Compound 1j (Benzofuran-2-carboxamide derivative) | Antioxidant | Lipid peroxidation inhibition | Appreciable inhibition | nih.gov |
Free Radical Scavenging Mechanisms
Derivatives of benzylamine have been identified for their neuroprotective capabilities, partly through the mitigation of oxidative stress. The mechanism of action for these compounds often involves their ability to act as ligands that bind to and modulate the activity of specific enzymes or receptors. In the context of neurodegeneration, certain derivatives have demonstrated an ability to reduce neuronal cell death induced by oxidative stress. Studies on related benzimidazole derivatives have also highlighted their antiradical properties. mdpi.com The core structure, featuring benzyl and hydroxyl groups, is crucial for binding to molecular targets and influencing biological activity.
Antimicrobial and Antifungal Investigations
Research has confirmed the antimicrobial potential of this compound derivatives. Studies have shown that these compounds can significantly inhibit the growth of certain bacterial strains, including Staphylococcus aureus and Escherichia coli, marking them as potential candidates for new antimicrobial agents.
Further investigations into related benzyl bromide derivatives revealed potent activity against both bacteria and fungi. nih.gov Specifically, certain derivatives were highly effective against Gram-positive bacteria such as S. aureus, Enterococcus faecalis, and Streptococcus pyogenes, and the fungi Candida albicans and Candida krusei. nih.gov The minimum inhibitory concentration (MIC) for one benzyl bromide derivative was as low as 0.25 mg/mL against C. albicans. nih.gov
Table 1: Antimicrobial and Antifungal Activity of Benzylamine Derivatives
| Compound Type | Target Organism | Activity Noted | Reference |
|---|---|---|---|
| This compound derivative | Staphylococcus aureus | Significant inhibition of bacterial growth | |
| This compound derivative | Escherichia coli | Significant inhibition of bacterial growth | |
| Benzyl bromide derivative (1a) | C. albicans | Lowest MIC at 0.25 mg/mL | nih.gov |
| Benzyl bromide derivative (1c) | C. krusei | Lowest MIC at 0.5 mg/mL | nih.gov |
| Benzyl bromide derivatives (1a-c) | C. albicans, C. krusei | High effectiveness with inhibition zones from 9 to 35 mm | nih.gov |
| Benzyl bromide derivatives | S. aureus, E. faecalis, S. pyogenes | Effective against Gram-positive bacteria (inhibition zones 10-17 mm) | nih.gov |
Structure-Activity Relationship (SAR) Exploration for Biological Potency
The biological potency of this compound derivatives is heavily influenced by their molecular structure. Structure-activity relationship (SAR) studies have provided key insights into optimizing their therapeutic effects.
For Anticancer Activity: In a series of thieno[2-3-b]pyridine derivatives, compounds with an alcohol functionality at the 5-position showed better anti-proliferative activity than their benzoyl counterparts. mdpi.com Maximizing this activity was dependent on having a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring. mdpi.com The most potent compounds in this class achieved IC₅₀ concentrations in the 25–50 nM range against HCT116 and MDA-MB-231 cancer cells. mdpi.com
For Kinase Inhibition: In the development of aminoalkyl-substituted derivatives of benzimidazole and benzotriazole (B28993) as kinase inhibitors, the length of the spacer between chemical moieties was critical. nih.gov A spacer of two to three methylene (B1212753) units was found to be the most favorable for antitumor potency. nih.gov
For Anti-Alzheimer's Activity: For derivatives designed as multifunctional agents against Alzheimer's disease, the substitutions on the benzylamine and connected aromatic fragments were crucial. nih.gov A diphenylpropylamine derivative emerged as a particularly interesting compound due to its balanced activity profile. nih.gov
For Antiseizure Activity: The development of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides showed that this specific structural combination yielded potent anticonvulsant properties across several seizure models. acs.org
Pharmacological Relevance in Disease Research
The complexity of Alzheimer's disease (AD) has spurred the development of multifunctional ligands capable of hitting several targets simultaneously. nih.gov A series of 1-benzylamino-2-hydroxyalkyl derivatives were designed to combine inhibitory activity against butyrylcholinesterase (BuChE), β-secretase (BACE-1), and the aggregation of both β-amyloid (Aβ) and tau proteins. nih.gov
One standout compound, a diphenylpropylamine derivative, demonstrated a balanced profile with the ability to inhibit multiple pathological pathways in AD. nih.gov This derivative showed significant inhibitory action against BACE-1, BuChE, and both Aβ and tau aggregation, marking it as a promising starting point for developing disease-modifying drugs for Alzheimer's. nih.govnih.gov
Table 2: Activity of a Diphenylpropylamine Derivative for Alzheimer's Disease
| Target | Inhibitory Activity | Reference |
|---|---|---|
| Human BACE-1 (hBACE-1) | IC₅₀ = 41.60 μM | nih.gov |
| Human BuChE (hBuChE) | IC₅₀ = 7.22 μM | nih.gov |
| β-amyloid (Aβ) Aggregation | IC₅₀ = 3.09 μM | nih.gov |
| Tau Aggregation | 55% inhibition at 10 μM | nih.gov |
A hybrid compound, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), has been identified as a broad-spectrum anticonvulsant. nih.govnih.gov This derivative has shown strong protective effects in major animal models of acute seizures, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (s.c. PTZ) test, and the 6-Hz seizure test. acs.orgnih.gov
Further studies demonstrated that AS-1 is also effective in a model of drug-resistant epilepsy and can delay the progression of seizure development (kindling). nih.govnih.gov Importantly, when combined with the established antiepileptic drug valproic acid (VPA), AS-1 produced a synergistic effect, suggesting it could be a valuable candidate for add-on therapy in treating different types of epilepsy. nih.govnih.gov The (R)-enantiomer, (R)-AS-1, was later identified as a potent and orally bioavailable modulator with a strong antiseizure profile. acs.org
Table 3: Antiseizure Activity of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1)
| Seizure Model | Observed Effect | Reference |
|---|---|---|
| Maximal Electroshock (MES) | Potent protection | nih.gov |
| Subcutaneous Pentylenetetrazole (s.c. PTZ) | Potent protection | nih.gov |
| 6-Hz Test (32 mA & 44 mA) | Potent protection | acs.orgnih.gov |
| PTZ Kindling Model | Delayed progression of kindling | nih.govnih.gov |
| Combination with Valproic Acid (VPA) | Supra-additive (synergistic) interaction | nih.govnih.gov |
The therapeutic potential of structures related to this compound extends to other significant diseases.
Other Neurological Disorders: The compound Seliciclib, a purine (B94841) analog incorporating a benzylamino structure, is under investigation for its potential in treating Parkinson's disease. wikipedia.org It has also demonstrated neuroprotective effects in animal models of cerebral ischemia. wikipedia.org
Cancers: Various derivatives have shown promise as anticancer agents.
Thieno[2-3-b]pyridine derivatives with a secondary benzyl alcohol tether have potent anti-proliferative activity against human colon carcinoma (HCT116) and breast cancer (MDA-MB-231) cell lines, with IC₅₀ values as low as 25–50 nM. mdpi.com
Aminoalkyl derivatives of benzimidazole have been shown to inhibit protein kinases like CK2 and PIM1 and effectively stop the proliferation of cancer cell lines for leukemia (CCRF-CEM), breast cancer (MCF-7), and prostate cancer (PC-3). nih.gov
Seliciclib has been in clinical trials for non-small cell lung cancer (NSCLC). wikipedia.org
Infectious Diseases: Beyond the general antimicrobial and antifungal properties already discussed, research into related compounds includes potential treatments for viral infections. Seliciclib is being researched for its utility against HIV infection and herpes simplex virus. wikipedia.org
Advanced Analytical and Spectroscopic Methodologies in 2 Benzylamino Propan 1 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Isotopic Tracing Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Benzylamino-propan-1-ol and for probing the mechanisms of reactions in which it is involved. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework.
In ¹H NMR spectra, the aromatic protons of the benzyl (B1604629) group typically appear in the range of δ 7.2–7.4 ppm. The protons of the propanol (B110389) backbone, such as the one attached to the carbon bearing the hydroxyl group (CH-OH), are observed around δ 3.5–3.7 ppm. These characteristic chemical shifts confirm the presence of the key functional groups within the molecule.
Isotopic tracing studies, often employing deuterium-labeled compounds, are instrumental in clarifying reaction mechanisms. For instance, in the synthesis of deuterated analogs like 2-Benzylamino-2-methyl-1-propanol-d6, deuterium (B1214612) NMR can confirm the position and extent of isotopic labeling. This is particularly useful for mechanistic investigations, such as studying kinetic isotope effects, where the substitution of hydrogen with deuterium can alter reaction rates, thereby providing insights into the rate-determining step of a reaction. By comparing the NMR spectra of labeled and unlabeled this compound, researchers can track the fate of specific atoms throughout a chemical transformation.
Mass Spectrometry (MS) for Intermediate Identification and Mechanistic Support
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for identifying reaction intermediates, which is crucial for substantiating proposed reaction mechanisms. High-resolution mass spectrometry (HRMS) can validate the molecular weight with high accuracy, for instance, by detecting the protonated molecule [M+H]⁺.
The sensitivity of mass spectrometry allows for the detection of low-abundance, highly reactive intermediates that are key to understanding complex reaction pathways, such as those in metal-catalyzed and organometallic reactions. rsc.org In the context of this compound synthesis or its subsequent reactions, MS can be used to identify transient species. For example, in reductive amination reactions, MS could potentially detect the imine intermediate formed from the condensation of an amine and a carbonyl compound. Techniques like electrospray ionization (ESI-MS) are particularly well-suited for observing charged intermediates directly from the solution phase. rsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy for Reaction Monitoring and Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and for monitoring the progress of its synthesis or reactions in real-time. The most characteristic absorption for an alcohol like this compound is the broad O-H stretching vibration, which typically appears in the region of 3500–3200 cm⁻¹. docbrown.info The broadness of this peak is a result of hydrogen bonding. docbrown.info
Other key absorptions in the IR spectrum of this compound would include C-H stretching vibrations from the alkyl and aromatic portions of the molecule, and N-H stretching and bending vibrations from the secondary amine. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule, allowing for its definitive identification. docbrown.infodocbrown.info
In-situ FT-IR spectroscopy can be employed to monitor reactions involving this compound. For example, during an oxidation reaction, the disappearance of the O-H stretch and the appearance of a strong C=O stretching band would indicate the conversion of the alcohol to a ketone or aldehyde.
High-Performance Liquid Chromatography (HPLC) for Stereoisomeric Analysis and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a vital technique for the analysis of this compound, particularly for separating its stereoisomers and monitoring the progress of reactions. Due to its chiral nature, this compound exists as two enantiomers, (R)- and (S)-2-Benzylamino-propan-1-ol. Chiral HPLC, using a chiral stationary phase, is essential for separating and quantifying these enantiomers. This is critical in asymmetric synthesis, where the goal is to produce one enantiomer in excess.
HPLC is also used to monitor reaction progress by separating the starting materials, intermediates, and products. For instance, a reverse-phase HPLC method can be used to analyze 3-(Benzylamino)propanol, a related compound, using a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com Such methods can be adapted for this compound to track its formation or consumption over time, providing kinetic data for the reaction. The separation of diastereomeric derivatives of chiral alcohols by HPLC is also a powerful tool for determining their absolute configuration.
Single-Crystal X-ray Diffraction for Absolute Configuration Determination
Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. For a chiral molecule like this compound, obtaining a suitable single crystal of one of its enantiomers or a derivative allows for the precise determination of the spatial arrangement of its atoms.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data is then used to construct an electron density map, from which the positions of the individual atoms can be determined. uchicago.edu This technique is invaluable for confirming the stereochemistry of chiral centers, which is often crucial for understanding the biological activity or the stereoselectivity of a reaction. While obtaining suitable crystals can be a challenge, the structural information provided by X-ray diffraction is unparalleled.
Chiroptical Spectroscopy for Conformational and Configurational Assignments
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods, including optical rotatory dispersion (ORD) and circular dichroism (CD), are highly sensitive to the stereochemistry of a molecule.
The enantiomers of this compound will have equal and opposite optical rotations. For instance, the (R)-enantiomer has a reported specific rotation of [α]D = +15°, while the (S)-enantiomer would exhibit a rotation of -15°. This property can be used to determine the enantiomeric purity of a sample.
More advanced chiroptical methods, in conjunction with computational modeling, can provide detailed information about the preferred conformations and the absolute configuration of this compound and its derivatives. By comparing experimental and calculated chiroptical spectra, researchers can make confident assignments of the molecule's stereochemistry.
Computational Chemistry and Molecular Modeling of 2 Benzylamino Propan 1 Ol Systems
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as 2-benzylamino-propan-1-ol, and a target protein at the atomic level.
Molecular docking studies have been crucial in analyzing how derivatives of the this compound scaffold fit within the active sites of enzymes, particularly those implicated in Alzheimer's disease. Research has focused on designing multifunctional ligands capable of interacting with targets like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase (BACE-1). nih.govnih.gov
For instance, a series of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives were designed and their binding modes analyzed through molecular modeling. nih.gov One of the most promising compounds, which featured a five-carbon alkyl chain linking the benzylamino-alcohol and isoindoline-1,3-dione moieties, demonstrated the ability to interact with key residues in the active sites of both AChE and BACE-1. nih.gov The modeling revealed that the benzyl (B1604629) group and the hydroxyl group of the core structure are critical for establishing binding interactions within the enzyme's catalytic site.
In the active site of acetylcholinesterase, the protonated nitrogen of the benzylamino group forms a cation-π interaction with the indole (B1671886) ring of Trp84, a key residue in the catalytic anionic site (CAS) of the enzyme. The hydroxyl group forms hydrogen bonds with surrounding residues, further anchoring the ligand. Similarly, in the active site of BACE-1, the benzyl group can occupy a hydrophobic pocket, while the hydroxyl group acts as a hydrogen bond donor or acceptor with the catalytic aspartate residues. nih.gov
| Target Enzyme | Interacting Residues | Type of Interaction | Reference |
| Acetylcholinesterase (AChE) | Trp84, Tyr334 | Cation-π, π-π stacking | nih.gov |
| Ser200, His440 | Hydrogen Bonding | nih.gov | |
| β-Secretase (BACE-1) | Asp32, Asp228 | Hydrogen Bonding | nih.gov |
| Gly11, Gln73 | Hydrophobic Interactions | nih.gov | |
| Butyrylcholinesterase (BuChE) | Trp82, His438 | Cation-π, Hydrogen Bonding | nih.gov |
This table presents a generalized summary of key interactions observed in molecular modeling studies of this compound derivatives with Alzheimer's-related enzymes.
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov While specific studies using this compound as a query to find new biological targets are not widely documented, the principles of structure-based virtual screening (SBVS) are directly applicable. nih.govmalariaworld.org
In a typical SBVS campaign, a library of compounds, such as the ZINC database of natural products, is docked against the three-dimensional structure of a potential protein target. nih.govnih.gov The compounds are then ranked based on their predicted binding affinity (docking score). malariaworld.org This methodology could be employed to screen for novel targets for this compound by docking it against a panel of disease-relevant proteins. The results could uncover previously unknown biological activities and provide a starting point for developing new therapeutic applications for this class of compounds.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the chemical reactivity and structural properties of molecules like this compound.
DFT calculations are widely used to map out the mechanisms of chemical reactions, including identifying transition states and calculating the energy barriers associated with them. mdpi.com For reactions involving benzylamine (B48309) derivatives, DFT can clarify reaction selectivity and kinetics. For example, the B3LYP/6-31G(d) computational level has been successfully applied to understand the mechanism and selectivity of 1,3-dipolar cycloaddition reactions, a class of reactions relevant to the synthesis of complex heterocyclic structures from simpler building blocks. researchgate.net
Studies on related systems, such as the dehydration of propanol (B110389) over zeolite catalysts, have used DFT to investigate the reaction mechanism, including the role of the catalyst in lowering the activation energy. arxiv.org Similar DFT calculations could be applied to the synthesis of this compound, for instance, in the reductive amination pathway. By modeling the transition states, researchers can understand the steric and electronic effects of the benzyl group and the propanol backbone, leading to optimized reaction conditions for higher yield and stereoselectivity. acs.org
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. DFT calculations allow for a detailed exploration of the potential energy surface of a molecule to predict its most stable conformations. For a flexible molecule like this compound, rotation around the C-C and C-N bonds can lead to various conformers (e.g., gauche and anti).
DFT studies on binary mixtures of related compounds, such as 2-ethyl-1-hexanol and substituted benzylamines, have shown that specific interactions like hydrogen bonding between the hydroxyl and amine groups dictate the molecular packing and structure. tandfonline.com These calculations can determine the relative energies of different conformers, identifying the lowest energy (most stable) structures. This information is critical for understanding how the molecule will present itself to a biological target, thereby influencing its binding affinity and activity.
Rational Design of Derivatives for Enhanced Biological Activity
A key application of computational modeling is the rational design of new molecules with improved properties. By combining the insights from molecular docking and DFT, researchers can intelligently modify a lead compound like this compound to enhance its biological activity. nih.govnih.govnih.gov
This approach has been successfully applied in the development of multi-target anti-Alzheimer's agents. nih.gov Starting with a core scaffold, derivatives of 1-benzylamino-2-hydroxyalkyl were designed to inhibit not only cholinesterases but also β-secretase and the aggregation of β-amyloid and tau proteins. nih.gov Molecular modeling guided the selection of different linkers and substituents to optimize interactions with all targets simultaneously. This strategy led to the discovery of a diphenylpropylamine derivative that showed balanced activity against both disease-modifying and symptomatic targets. nih.gov
The biological evaluation of these rationally designed compounds provides crucial feedback for further optimization cycles. The data below showcases the activity of a lead compound from such a study, demonstrating the success of the multi-target design approach.
| Compound | Target | Activity (IC₅₀) | Reference |
| Diphenylpropylamine Derivative 10 | Butyrylcholinesterase (hBuChE) | 7.22 µM | nih.gov |
| β-Secretase (hBACE-1) | 41.60 µM | nih.gov | |
| β-Amyloid Aggregation | 3.09 µM | nih.gov | |
| Tau Aggregation | 55% inhibition at 10 µM | nih.gov |
This table shows the multi-target activity of a lead compound rationally designed from a 1-benzylamino-2-hydroxyalkyl scaffold.
Derivatization and Analog Development of 2 Benzylamino Propan 1 Ol for Enhanced Functionality
Isotopic Labeling for Pharmacokinetic and Metabolic Studies (e.g., Deuteration)
This technique is highly valuable for pharmacokinetic and metabolic studies. By using deuterated analogs, the metabolic fate of a compound can be more easily tracked and analyzed using mass spectrometry.
While specific pharmacokinetic data for a deuterated version of 2-benzylamino-propan-1-ol is not publicly available, the principles of deuteration are well-established. For instance, the incorporation of deuterium (B1214612) into drug candidates has been shown to decrease systemic clearance and prolong half-life in various studies. A patent for substituted benzoxazoles, which can be synthesized from (2R)-2-(benzylamino)propan-1-ol, notes that the incorporation of deuterium can lead to particular therapeutic advantages due to greater metabolic stability. google.com
Table 1: Expected Effects of Deuteration on Pharmacokinetic Parameters
| Parameter | Expected Change | Rationale |
| Metabolic Stability | Increased | The C-D bond is stronger than the C-H bond, slowing metabolic breakdown by enzymes like cytochrome P450. |
| Biological Half-life (t½) | Extended | Slower metabolism leads to the compound remaining in circulation for a longer period. |
| Clearance (CL) | Decreased | Reduced rate of elimination from the body due to slower metabolic processes. |
| Drug Exposure (AUC) | Increased | The total amount of drug the body is exposed to over time is greater due to slower clearance. |
| Required Dose | Potentially Reduced | With improved stability and exposure, a lower or less frequent dose may achieve the desired therapeutic effect. google.com |
Structural Modifications to Optimize Biological Activity and Receptor Binding
The biological activity of this compound is intrinsically linked to its three-dimensional structure, which dictates how it interacts with biological targets like enzymes and receptors. By systematically modifying parts of the molecule, medicinal chemists can explore structure-activity relationships (SAR) to develop analogs with enhanced potency, selectivity, and efficacy.
Key areas for modification on the this compound scaffold include:
The Benzyl (B1604629) Group: Introducing substituents (e.g., hydroxyl, methoxy) on the phenyl ring can alter electronic properties and create new hydrogen bonding opportunities with a receptor.
The Amino Group: Creating a secondary or tertiary amine, or altering the substitution pattern, can impact the compound's basicity and steric profile.
The Propanol (B110389) Backbone: Changes to the alkyl chain length or the introduction of other functional groups can modify the compound's flexibility and lipophilicity.
Stereochemistry: As a chiral molecule, the R- and S-enantiomers can exhibit significantly different binding affinities and biological activities due to the specific 3D arrangement required for interaction with a chiral receptor or enzyme active site.
A study on aryloxypropanol-amine derivatives, which share the propanol-amine core, utilized 3D-QSAR (Quantitative Structure-Activity Relationship) analysis to guide the design of new compounds with improved activity at the human β3-adrenergic receptor. mdpi.com This type of analysis helps predict how specific structural changes will affect biological outcomes.
Table 2: Illustrative Structure-Activity Relationship (SAR) Insights for Propanolamine Scaffolds (Based on general principles and findings from related compound series)
| Molecular Modification | Position | Effect on Biological Activity | Example of Rationale |
| Introduction of Polar Groups (e.g., -OH, -NH2) | Aromatic Ring | Can Increase Activity | May form additional hydrogen bonds with polar amino acid residues (e.g., Arginine) in the receptor binding site. mdpi.com |
| Introduction of Electron-Withdrawing Groups | Aromatic Ring | Can Increase Activity | Modifies the electrostatic potential of the ring, potentially improving interactions with the target. mdpi.com |
| Replacement with larger aromatic systems (e.g., benzimidazole) | Aromatic Ring | Can Increase Activity | Aromatic rings can establish favorable pi-stacking interactions with phenylalanine residues in the binding pocket. mdpi.com |
| Modification of N-substituent | Amino Group | Modulates Selectivity and Potency | Steric bulk and electronic nature of the substituent are critical for fitting into the binding pocket and forming key interactions. |
Incorporation into Multi-Target-Directed Ligands and Heterodimeric Compounds
The this compound scaffold can serve as a building block for more complex molecules designed to interact with multiple biological targets simultaneously. This approach is central to the development of multi-target-directed ligands (MTDLs) and heterodimeric or bifunctional compounds.
A prominent example is the development of PROTACs (Proteolysis Targeting Chimeras). These are heterodimeric molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. A patent has described the identification of IAP (Inhibitor of Apoptosis Protein) compounds that can be incorporated into PROTACs that target RIP2 kinase. google.com The synthesis of these molecules can start from precursors like (R)-2-aminopropan-1-ol, which is then benzylated to form the core structure. google.com This illustrates how the benzylamino-propanol moiety can function as the "warhead" that binds the protein of interest within a larger, bifunctional molecule.
Another strategy involves creating MTDLs that inhibit multiple enzymes or receptors involved in a disease pathway. This can offer superior efficacy or a better side-effect profile compared to targeting a single protein.
Design and Synthesis of Conjugates for Specific Applications
Conjugation involves linking the this compound core, or its derivatives, to another chemical entity to create a new molecule with a specific function. This can be done to improve drug delivery, enhance therapeutic activity, or combine the properties of two different molecules.
One successful application of this concept is the creation of bio-conjugates of nonsteroidal anti-inflammatory drugs (NSAIDs). In one study, the NSAID Naproxen was conjugated with an amino alcohol. biorxiv.orgresearchgate.net This new bio-conjugate demonstrated significantly enhanced anti-inflammatory properties compared to the parent drug. The study found that the amino-alcohol conjugate of Naproxen was more effective at reducing the expression of pro-inflammatory proteins like iNOS and COX-2. biorxiv.org This approach highlights the potential of using amino alcohol scaffolds like this compound to create novel conjugates of existing drugs with improved therapeutic profiles.
Table 3: Example of Enhanced Activity in an Amino Alcohol Drug Conjugate (Data from a study on Naproxen (Ns) and its γ-amino alcohol bio-conjugate (NBC-2) on iNOS protein expression in macrophage cells)
| Compound | Treatment | Fold Change in iNOS Expression (vs. Control) | Conclusion |
| Naproxen (Ns) | LPS/IFN-γ + Ns | 4.54 ± 0.05 | Moderate reduction of inflammatory marker. |
| Amino Alcohol Conjugate (NBC-2) | LPS/IFN-γ + NBC-2 | 0.02 ± 0.01 | Significant reduction of inflammatory marker, showing superior activity. researchgate.net |
Pre Clinical Research and Biological Evaluation Models
In Vitro Efficacy Assessments in Cellular and Enzyme Assays
In vitro studies are fundamental in elucidating the mechanism of action of a compound at the molecular and cellular level. For 2-Benzylamino-propan-1-ol, these assessments have primarily focused on its potential as a neuroprotective agent and an enzyme modulator.
Research has indicated that the (R)-enantiomer, (R)-2-(Benzylamino)propan-1-ol, demonstrates notable biological activity. It has been investigated as a lead compound for its potential to treat neurodegenerative conditions like Parkinson's disease due to its inhibitory action on monoamine oxidase B (MAO-B). MAO-B is a key enzyme responsible for the degradation of dopamine, and its inhibition is a validated strategy for managing Parkinson's symptoms. nih.gov While specific IC50 values for the inhibition of MAO-B by (R)-2-(Benzylamino)propan-1-ol are not detailed in the available search results, its activity has been established qualitatively.
In cellular assays designed to evaluate neuroprotective effects, treatment with (R)-2-(Benzylamino)propan-1-ol was reported to reduce neuronal cell death by approximately 40% under conditions of oxidative stress. This suggests a capacity to protect neurons from the type of damage implicated in various neurodegenerative disorders. Further studies on related amino alcohols have shown inhibition of other enzymes relevant to neurodegeneration, such as acetylcholinesterase (AChE), but specific data for this compound is not available. nih.gov
Due to the absence of specific quantitative data such as IC50 or EC50 values in the reviewed literature, a detailed data table for in vitro efficacy cannot be constructed at this time.
In Vivo Efficacy Studies
Following promising in vitro results, compounds are often advanced to in vivo models to assess their efficacy and effects in a whole living organism. The (R)-enantiomer of this compound has been evaluated in animal models to test its potential antidepressant-like properties.
In preclinical behavioral tests in rodents, such as the forced swim test and tail suspension test, (R)-2-(Benzylamino)propan-1-ol demonstrated significant reductions in immobility time. This outcome is a common indicator of potential antidepressant efficacy. However, specific details regarding the dosages used and the quantitative extent of the effects were not available in the search results.
Furthermore, its investigation as a potential therapeutic for Parkinson's disease suggests it may have been tested in relevant animal models, such as the MPTP-induced mouse model, which mimics the dopaminergic neurodegeneration seen in the disease. nih.govnih.gov Despite this, specific efficacy data from such studies for this compound are not publicly documented in the provided search results.
As with the in vitro section, the lack of specific quantitative outcomes from in vivo studies in the provided search results precludes the generation of a data table.
Blood-Brain Barrier Permeability Assessment (e.g., PAMPA-BBB)
For any compound targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical prerequisite for efficacy. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used, high-throughput in vitro method to predict the passive diffusion of a compound across the BBB. sigmaaldrich.commdpi.com This assay measures the effective permeability (Pe) of a substance across an artificial membrane coated with lipids that mimic the BBB. mdpi.com
Compounds are generally categorized based on their Pe values, with higher values indicating a greater potential to penetrate the BBB. For example, a common threshold for significant BBB penetration is a Pe value greater than 4.0 x 10⁻⁶ cm/s. nih.gov
Regarding this compound, its (R)-enantiomer is described as "likely permeable due to its lipophilic properties". This characteristic is favorable for CNS-acting agents. However, specific experimental data from a PAMPA-BBB assay, such as an effective permeability (Pe) value, is not available in the reviewed search results. The lipophilicity of a molecule, often estimated by its Log P value, is a key determinant of its ability to passively cross the lipid membranes of the BBB. nih.gov
Without a reported effective permeability value, a precise classification of this compound's BBB penetration potential based on the PAMPA-BBB model cannot be definitively made.
Table 1: Classification of BBB Permeability based on PAMPA Assay This table is for illustrative purposes as specific data for this compound was not found.
| Permeability Classification | Effective Permeability (Pe) (10⁻⁶ cm/s) |
|---|---|
| High | > 4.0 |
| Medium | 2.0 - 4.0 |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of 2-Benzylamino-propan-1-ol and its derivatives is an active area of research, with a focus on developing more efficient, selective, and sustainable methods. While traditional methods like reductive amination are well-established, future research is geared towards innovative catalytic systems and reaction pathways.
One of the most common methods for synthesizing this compound is the reductive amination of a suitable carbonyl precursor with benzylamine (B48309). For instance, the reaction of benzaldehyde (B42025) with 2-amino-propan-1-ol followed by reduction with sodium borohydride (B1222165) can yield the final product with high efficiency.
Emerging research focuses on asymmetric synthesis to produce enantiomerically pure forms of the compound, which is critical for pharmaceutical applications. This involves the use of chiral catalysts or auxiliaries. An area of exploration is the use of N-heterocyclic carbene (NHC) catalysis, which has been noted for the synthesis of the (S)-enantiomer.
Furthermore, novel skeletal editing strategies are being investigated. A divergent approach involving the insertion of an amine into α,β-unsaturated ketones represents a sophisticated method for creating new molecular scaffolds. acs.orgacs.org This technique allows for the regioselective incorporation of alkyl amines, including benzylamine, into complex structures, offering a powerful tool for scaffold hopping in drug discovery. acs.orgacs.org Catalytic systems employing iodine and a terminal oxidant like tert-butyl hydroperoxide (TBHP) have proven effective in the initial aziridination step required for this transformation. acs.org
Table 1: Comparison of Synthetic Methodologies for this compound and Derivatives
| Methodology | Key Features | Catalysts/Reagents | Potential Advantages |
|---|---|---|---|
| Reductive Amination | Condensation of an amine and a carbonyl compound followed by reduction. | Sodium borohydride (NaBH₄), Molecular sieves. | High yields, well-established procedure. |
| Asymmetric Synthesis | Enantioselective production of a specific stereoisomer. | Chiral catalysts, chiral auxiliaries. | Access to enantiopure compounds for pharmaceutical use. |
| N-Heterocyclic Carbene (NHC) Catalysis | Utilizes NHCs for transformations. | NHC catalysts. | Can provide access to specific enantiomers like the (S)-isomer. |
| Skeletal Editing (Amine Insertion) | Insertion of an amine into a C-C bond of a ketone scaffold. acs.orgacs.org | Iodine (catalytic or stoichiometric), TBHP, photosensitizers. acs.orgacs.org | Creates novel molecular skeletons, useful for scaffold hopping. acs.org |
Deeper Mechanistic Understanding of Complex Biological Interactions
Understanding how this compound and its derivatives interact with biological systems at a molecular level is crucial for developing new applications. The mechanism of action generally involves the compound acting as a ligand that binds to specific enzymes or receptors, thereby modulating their activity. The benzyl (B1604629) and hydroxyl functional groups are considered critical for these binding interactions.
Future research will likely employ advanced computational and experimental techniques to elucidate these interactions. For example, molecular docking studies, similar to those performed on structurally related antifungal agents, can predict and confirm the binding modes of these compounds within the active sites of target enzymes. nih.gov Such studies on a derivative of 1-(N-benzylamino)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ol identified key amino acid residues (Tyr118, His377, and Ser378) as essential for its binding, highlighting the power of this approach. nih.gov
Additionally, investigating the biological activity of isotopically labeled versions, such as deuterated analogs, can be insightful. A deuterated form of a similar compound, 2-Benzylamino-2-methyl-1-propanol, has been used to study metabolic pathways and as an internal standard in mass spectrometry, allowing for precise quantification in complex biological samples. Research on related structures has also shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential therapeutic relevance in neurodegenerative diseases. Applying these methodologies to this compound could uncover new biological targets and mechanisms of action.
Design of Highly Selective and Potent Therapeutic Agents
The scaffold of this compound is a valuable starting point for the design of new therapeutic agents. Its role as a chiral building block is particularly important in the synthesis of pharmaceuticals where stereochemistry dictates biological activity.
Future drug design efforts will focus on creating derivatives with high potency and selectivity for specific biological targets. This involves a rational design approach, often aided by computational modeling, to optimize the structure of the lead compound. For example, derivatives of similar benzylamino alcohols have been synthesized and evaluated as antifungal agents. nih.gov A series of 1-(N-benzylamino)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols were prepared and tested, leading to the identification of compounds with significant antifungal activity. nih.gov
Another advanced strategy is "scaffold hopping," where the core structure of a known active molecule is modified to create novel compounds with potentially improved properties. acs.org The amine insertion methodologies described previously are a prime example of how the this compound framework can be integrated into new and diverse molecular architectures. acs.orgacs.org This approach can lead to the discovery of agents with new intellectual property and potentially different pharmacological profiles.
The design of selective enzyme inhibitors is another promising direction. Research on 2-benzylsulfinyl-benzoxazoles, for instance, has led to potent and selective inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in inflammation and oncology. nih.gov While not a direct derivative, this work illustrates the strategies that can be applied to libraries of compounds that might originate from the this compound structural motif.
Table 2: Strategies for Designing Therapeutic Agents from this compound
| Design Strategy | Description | Example Application/Concept |
|---|---|---|
| Rational Drug Design | Modifying the structure based on understanding the target to improve potency and selectivity. | Synthesis of antifungal agents based on a benzylamino alcohol scaffold. nih.gov |
| Scaffold Hopping | Creating new molecular skeletons from a known active scaffold to find novel compounds. acs.org | Using amine insertion reactions to integrate the benzylamino moiety into different ring systems. acs.orgacs.org |
| Stereoselective Synthesis | Preparing specific enantiomers to target stereospecific biological interactions. | Use of chiral catalysts to produce the (R)- or (S)-enantiomer for specific receptor binding. |
| Enzyme Inhibitor Design | Creating molecules that selectively block the activity of a specific enzyme. | Designing selective IDO1 inhibitors, a strategy applicable to derivatives. nih.gov |
Applications in Materials Science beyond Current Scope
While the primary focus has been on pharmaceutical applications, the unique properties of this compound suggest potential uses in materials science. As a chiral molecule, it can be employed as a building block for creating advanced materials with specific optical or recognition properties.
Future research could explore its use in the following areas:
Chiral Ligands for Asymmetric Catalysis: The compound could be modified to act as a ligand for metal catalysts used in the synthesis of polymers or other high-value materials where chirality is essential.
Specialty Polymers and Resins: The amino and alcohol groups provide two points for polymerization, allowing it to be incorporated as a monomer into polyamides, polyesters, or polyurethanes. The presence of the benzyl group could enhance properties like thermal stability or refractive index.
Self-Assembling Systems: The combination of hydrogen-bonding capabilities (from the -OH and -NH groups) and aromatic interactions (from the benzyl group) could be exploited to design molecules that self-assemble into ordered nanostructures, such as gels or liquid crystals.
Surface Modification: Amino alcohols can be used to functionalize surfaces, altering their chemical and physical properties. This is relevant for creating biocompatible coatings, sensors, or adhesion promoters. Research into nanocoatings often involves catecholamines and polyphenols, and the structural motifs of this compound could be explored in similar contexts. nih.gov
While direct research in these areas is still emerging, the fundamental structure of this compound makes it a promising candidate for future exploration in materials science.
Integration with Advanced High-Throughput Screening Methodologies
To accelerate the discovery of new applications for this compound and its derivatives, integration with high-throughput screening (HTS) is essential. HTS allows for the rapid testing of large libraries of compounds for a specific biological activity or material property.
Future research will likely involve the creation of diverse chemical libraries based on the this compound scaffold. These libraries can then be screened using automated systems to identify hits for various therapeutic targets.
In materials science, HTS methods are being developed to rapidly screen for desired properties. For example, platforms have been created for the high-throughput screening of nanocoatings by assessing properties like wettability across an array of different chemical compositions. nih.gov A library of derivatives of this compound could be screened in a similar manner to identify novel coatings, adhesives, or other functional materials.
Furthermore, advanced analytical techniques like ultra-performance liquid chromatography (UPLC) are already being used in a high-throughput manner for tasks like impurity profiling of chiral intermediates. Expanding the use of such techniques will be crucial for the quality control and characterization of compound libraries, ensuring the reliability of HTS results. By combining combinatorial synthesis with HTS, the exploration of the chemical space around this compound can be vastly accelerated, unlocking its full potential in both medicine and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Benzylamino-propan-1-ol, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves a condensation reaction between benzylamine and a ketone or aldehyde precursor (e.g., propanal derivatives). Key parameters to optimize include:
- Temperature : Elevated temperatures (~80–100°C) improve reaction rates but may risk side reactions like over-reduction.
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) may stabilize the alcohol product .
- Catalysts : Use of acid/base catalysts (e.g., p-toluenesulfonic acid) can accelerate imine formation and subsequent reduction steps.
- Purification : Column chromatography or recrystallization is critical to isolate the product with >95% purity .
Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and the propanol backbone (δ 3.5–3.7 ppm for CH-OH) .
- HPLC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 196.1) and detects impurities .
- X-ray Crystallography : Resolves stereochemical ambiguity in crystalline derivatives .
Q. How can researchers assess the biological activity of this compound in pharmacological studies?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases or oxidoreductases) using fluorometric or colorimetric substrates. IC values provide potency metrics .
- Cytotoxicity Screening : Use cell lines (e.g., HEK293 or HeLa) to evaluate viability via MTT assays, with dose-response curves (e.g., 1–100 µM) .
- ADME Profiling : Measure solubility (logP via shake-flask method) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies of this compound be resolved?
- Methodological Answer :
- Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out experimental variability .
- Analytical Validation : Cross-check purity with orthogonal methods (e.g., NMR + HPLC) to exclude batch-specific impurities .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies in activity across analogs .
Q. What role does stereochemistry play in the reactivity and bioactivity of this compound?
- Methodological Answer :
- Chiral Synthesis : Employ asymmetric catalysis (e.g., chiral auxiliaries or enzymes) to isolate enantiomers. Compare (R)- and (S)-forms via circular dichroism .
- Biological Evaluation : Test enantiomers in receptor-binding assays to identify stereospecific effects (e.g., 10-fold differences in IC) .
Q. How can computational models predict the thermodynamic stability of this compound in solution?
- Methodological Answer :
- COSMO-RS Simulations : Calculate activity coefficients and solvation free energy to predict solubility in solvents like water or DMSO .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess intramolecular hydrogen bonding, which impacts stability .
Q. What experimental strategies can elucidate the degradation pathways of this compound under varying pH and temperature?
- Methodological Answer :
- Stress Testing : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 40–60°C for 24–72 hours. Monitor degradation via LC-MS .
- Kinetic Studies : Plot Arrhenius curves to derive activation energy (E) for hydrolysis or oxidation .
Q. How can researchers design comparative studies to evaluate this compound against structural analogs?
- Methodological Answer :
- SAR Analysis : Synthesize analogs with substitutions (e.g., halogenated benzyl groups) and compare bioactivity. Example
| Analog | Substituent | IC (µM) |
|---|---|---|
| 2-Cl | Chlorine | 12.3 |
| 4-F | Fluorine | 8.7 |
- Thermodynamic Profiling : Measure melting points and solubility to correlate physicochemical properties with activity .
Q. What mechanistic studies are required to clarify the role of this compound in catalytic reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., C-H activation vs. proton transfer) .
- In Situ Spectroscopy : Monitor reaction intermediates via FTIR or Raman spectroscopy under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
